- Mild and general access to diverse 1H-benzotriazoles via diboron-mediated N-OH deoxygenation and palladium-catalyzed C-C and C-N bond formation, Advanced Synthesis & Catalysis, 2015, 357(2-3), 451-462

Cas no 94-97-3 (5-chloro-1H-benzotriazole)

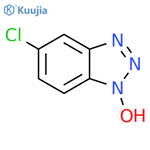

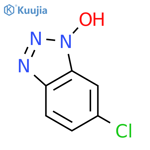

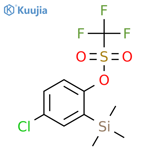

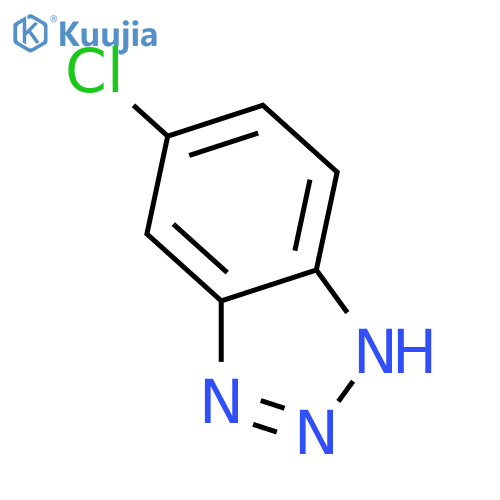

5-chloro-1H-benzotriazole structure

Nome do Produto:5-chloro-1H-benzotriazole

5-chloro-1H-benzotriazole Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-Chlorobenzotriazole

- 5-CHLORO-1H-BENZOTRIAZOLE

- 1H-Benzotriazole,5-chloro

- 5-Chloro-1,2,3-benzotriazole

- 5-chloro-1h-benzotriazol

- 5-CHLOROBENZTRIAZOLE

- 5-Cl-benzotriazole

- 6-Chloro-1H-benzotriazole

- 1H-Benzotriazole,5-chloro- (8CI,9CI)

- Benzotriazole, 5-chloro- (6CI,7CI)

- 6-Chlorobenzotriazole

- NSC16507

- NSC 58361

- 1H-Benzotriazole, 5-chloro-

- 5-Chloro-1H-benzo[d][1,2,3]triazole

- 5-chloro-2H-benzotriazole

- 1H-Benzotriazole, 6-chloro-

- PZBQVZFITSVHAW-UHFFFAOYSA-N

- 8C7O46G78K

- AK403403

- 5-Chloro-1H-1,2,3-benzotriazole

- 6-chloro-benzotriazole

- 5-chlorobenzotriazole ;

- 6-chloro-1-h-benzotriazole

- DSSTox_CID_27450

- DSSTox_RID_

- 1H-Benzotriazole, 5-chloro- (8CI, 9CI)

- 6-Chloro-1H-benzotriazole (ACI)

- Benzotriazole, 5-chloro- (6CI, 7CI)

- 6-Chloro-1H-benzo[d][1,2,3]triazole

- NSC 16507

- FS-2550

- CCG-321479

- DB-057544

- NSC-58361

- Q27893434

- AKOS005061651

- PZBQVZFITSVHAW-UHFFFAOYSA-

- 5-Chlorobenzotriazole, 99%

- CS-0040225

- BENZOTRIAZOLE, 5-CHLORO-

- SCHEMBL203784

- W-100178

- InChI=1/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)

- 5-Chloro-1H-1,2,3-benzotriazole #

- MFCD00005700

- SY002109

- BR1276

- 6-chloro-3aH-benzotriazole

- A11419

- AKOS005061649

- BDBM50498200

- BIDD:GT0841

- NCGC00256833-01

- F88519

- CAS-94-97-3

- 1185742-20-4

- CHEMBL3187395

- 5-Chloro-2H-benzo[d][1,2,3]triazole

- NSC-16507

- NSC58361

- 94-97-3

- EINECS 202-378-4

- AI3-52175

- DTXSID0047450

- DTXCID8027450

- Tox21_302472

- NS00009697

- UNII-8C7O46G78K

- 5Cl-BTR

- 5-chloro-1H-benzotriazole

-

- MDL: MFCD00005700

- Inchi: 1S/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)

- Chave InChI: PZBQVZFITSVHAW-UHFFFAOYSA-N

- SMILES: ClC1C=C2C(NN=N2)=CC=1

Propriedades Computadas

- Massa Exacta: 153.00900

- Massa monoisotópica: 153.009

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 0

- Complexidade: 130

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 41.6

- XLogP3: 1.7

- Carga de Superfície: 0

- Contagem de Tautomeros: 3

Propriedades Experimentais

- Cor/Forma: Yellowish powder or particles

- Densidade: 1.3647 (rough estimate)

- Ponto de Fusão: 157.0 to 161.0 deg-C

- Ponto de ebulição: 315.5℃ at 760 mmHg

- Ponto de Flash: 173.9℃

- Índice de Refracção: 1.7200 (estimate)

- Coeficiente de partição da água: Soluble in hot water

- PSA: 41.57000

- LogP: 1.61130

- Solubilidade: Soluble in hot water.

5-chloro-1H-benzotriazole Informações de segurança

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 22

- Instrução de Segurança: S24/25

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

- Frases de Risco:R37

5-chloro-1H-benzotriazole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM161282-500g |

5-chloro-1H-benzo[d][1,2,3]triazole |

94-97-3 | 97% | 500g |

$206 | 2024-07-19 | |

| TRC | C382518-500mg |

5-Chlorobenzotriazole |

94-97-3 | 500mg |

$ 63.00 | 2023-09-08 | ||

| TRC | C382518-1g |

5-Chlorobenzotriazole |

94-97-3 | 1g |

$ 69.00 | 2023-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153445-100G |

5-chloro-1H-benzotriazole |

94-97-3 | 98% | 100g |

¥259.90 | 2023-09-03 | |

| abcr | AB139450-25 g |

5-Chlorobenzotriazole, 98%; . |

94-97-3 | 98% | 25 g |

€89.40 | 2023-07-20 | |

| eNovation Chemicals LLC | D583921-500g |

5-Chlorobenzotriazole |

94-97-3 | 95% | 500g |

$335 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RJ434-25g |

5-chloro-1H-benzotriazole |

94-97-3 | 99% | 25g |

153.0CNY | 2021-08-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0023-25G |

5-chloro-1H-benzotriazole |

94-97-3 | 95% | 25g |

¥ 270.00 | 2023-04-12 | |

| abcr | AB139450-100 g |

5-Chlorobenzotriazole, 98%; . |

94-97-3 | 98% | 100 g |

€180.10 | 2023-07-20 | |

| Fluorochem | BR1276-100g |

5-Chlorobenzotriazole |

94-97-3 | 97% | 100g |

£89.00 | 2022-02-28 |

5-chloro-1H-benzotriazole Método de produção

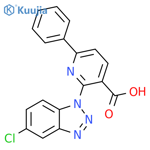

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 30 min, rt

1.2 Reagents: Diboronic acid Solvents: Acetonitrile ; 30 min, 50 °C

1.2 Reagents: Diboronic acid Solvents: Acetonitrile ; 30 min, 50 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Potassium carbonate , Disodium sulfide Catalysts: 1,1′-Dioctyl-4,4′-bipyridinium dibromide Solvents: Dimethylformamide , Water ; 4 d, 80 °C

1.2 Reagents: Trifluoroacetic acid , Azidotrimethylsilane Solvents: Dichloromethane

1.2 Reagents: Trifluoroacetic acid , Azidotrimethylsilane Solvents: Dichloromethane

Referência

- Chemoselective reduction of nitroarenes in the presence of acid-sensitive functional groups: Solid-phase syntheses of amino aryl azides and benzotriazoles, Journal of Combinatorial Chemistry, 2007, 9(2), 200-203

Synthetic Routes 3

Condições de reacção

Referência

- Synthesis of Mannich bases of 5-chloro-1H-benzotriazole as potential muscle relaxants, Taiwan Yaoxue Zazhi, 1978, 30(1), 63-8

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Nitrogen trioxide Solvents: Dimethylformamide , Acetonitrile ; 20 min, 5 bar, 20 °C

Referência

- On Demand Flow Platform for the Generation of Anhydrous Dinitrogen Trioxide and Its Further Use in N-Nitrosative Reactions, Angewandte Chemie, 2022, 61(41),

Synthetic Routes 5

Condições de reacção

1.1 Reagents: 1H-Imidazolium, 1-methyl-3-[3-(trimethoxysilyl)propyl]-, nitrite (1:1) (immobilized on silica) Solvents: Water ; 0 - 5 °C

1.2 Catalysts: Acetic acid ; 0 °C → 80 °C; 25 min, 70 - 80 °C

1.2 Catalysts: Acetic acid ; 0 °C → 80 °C; 25 min, 70 - 80 °C

Referência

- Facile Synthesis of Benzotriazole Derivatives Using Nanoparticles of Organosilane-Based Nitrite Ionic Liquid Immobilized on Silica and Two Room-Temperature Nitrite Ionic Liquids, Synthetic Communications, 2013, 43(20), 2801-2808

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 5 °C; 12 - 15 min, 5 - 10 °C

Referência

- Synthesis of Amino, Azido, Nitro, and Nitrogen-Rich Azole Substituted Derivatives of 1H-Benzotriazole for High-Energy Materials Applications, Chemistry - A European Journal, 2012, 18(47), 15031-15037

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 4 °C → 50 °C; 50 °C → rt; 12 h, rt; 1 h, rt → 0 °C

Referência

- Visible-light-mediated C2-amination of thiophenes by using DDQ as an organophotocatalyst, Chemical Communications (Cambridge, 2017, 53(26), 3689-3692

Synthetic Routes 10

Condições de reacção

Referência

- Photoreactions of 1-alkylbenzotriazoles, Helvetica Chimica Acta, 1979, 62(7), 2129-53

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 4 °C → 50 °C; 12 h, rt; 1 h, rt → 0 °C; 50 °C → rt

Referência

- DDQ-Catalyzed Direct C(sp3)-H Amination of Alkylheteroarenes: Synthesis of Biheteroarenes under Aerobic and Metal-Free Conditions, ACS Catalysis, 2018, 8(3), 2195-2199

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Aluminum , Iodine Solvents: Acetonitrile ; 18 h, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referência

- Denitrogenative cleavage of benzotriazoles and benzotriazinones, and selective N-desulfonylation of benzotriazoles by aluminum halides, Tetrahedron Letters, 2022, 103,

Synthetic Routes 13

Condições de reacção

Referência

- Benzotriazoles, benzotriazines and quinoxalines with sulfone functional group (I): (benzotriazol-1-yl)alkyl arenesulfones, Bulletin of the Korean Chemical Society, 1999, 20(12), 1524-1528

Synthetic Routes 14

Condições de reacção

Referência

- Conjugate addition reactions of 4-chlorobenzotriazole, 4,6-dichlorobenzotriazole, and 4,5,6,7-tetramethylbenzotriazole, Transactions of the Kentucky Academy of Science, 1978, 39(1-2), 23-30

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Pinacol Catalysts: Molybdenum, dichlorobis(N,N-dimethylacetamide)dioxo- Solvents: Dimethylacetamide ; 15 min, 120 °C

Referência

- Molybdenum-Catalyzed Deoxygenation of Heteroaromatic N-Oxides and Hydroxides using Pinacol as Reducing Agent, Advanced Synthesis & Catalysis, 2017, 359(10), 1752-1757

Synthetic Routes 16

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid , Nitrite Solvents: Methanol ; 1 h, 0 °C; 0 °C → rt; 1 h, rt

Referência

- Synthesis of Structurally Diverse Benzotriazoles via Rapid Diazotization and Intramolecular Cyclization of 1,2-Aryldiamines, European Journal of Organic Chemistry, 2019, 2019(31-32), 5344-5353

Synthetic Routes 17

Condições de reacção

Referência

- Nicotinic acid derivatives. VIII. Some reactions of 3-cyano-6-phenylpyridin-2-one, Acta Poloniae Pharmaceutica, 1978, 35(4), 393-402

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 1 h, 70 - 80 °C

1.2 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Water ; pH 4.4 - 4.6

1.2 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Water ; pH 4.4 - 4.6

Referência

- Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids, Chemical Science, 2017, 8(5), 3852-3857

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Hydrochloric acid

Referência

- Synthesis of N-(2-aminoaryl)benzamide oximes and their heteroaromatization reactions, Journal of Chemical Research, 1983, (2),

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Chloroform ; 15 min, 40 °C

1.2 Solvents: Water ; 15 min, 0 °C

1.3 Reagents: Hydrochloric acid ; 0 °C; 20 min, 0 °C

1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C

1.5 Catalysts: Sodium acetate ; 5 - 10 min, 0 °C; 1 h, 0 °C

1.2 Solvents: Water ; 15 min, 0 °C

1.3 Reagents: Hydrochloric acid ; 0 °C; 20 min, 0 °C

1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C

1.5 Catalysts: Sodium acetate ; 5 - 10 min, 0 °C; 1 h, 0 °C

Referência

- One-pot facile synthesis of exclusive N1-alkyl benzotriazoles through intramolecular cyclization, Organic Chemistry: An Indian Journal, 2016, 12(5), 1-8

Synthetic Routes 21

Synthetic Routes 22

Condições de reacção

Referência

- Product class 13: 1,2,3-triazoles, Science of Synthesis, 2004, 13, 415-601

Synthetic Routes 23

Condições de reacção

1.1 Reagents: Sodium nitrite Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Water ; 5 min, rt; 1 h, rt → 110 °C

Referência

- Microwave-assisted solid phase diazotation: a method for the environmentally benign synthesis of benzotriazoles, Green Chemistry, 2017, 19(11), 2515-2519

Synthetic Routes 24

Synthetic Routes 25

Condições de reacção

Referência

- The photolysis of the 1-cycloalkoxy-5-chloro-1,2,3-benzotriazole system, Journal of Heterocyclic Chemistry, 1980, 17(4), 825-7

Synthetic Routes 26

Condições de reacção

1.1 Reagents: Cesium fluoride , 18-Crown-6 , Sodium azide Solvents: Acetonitrile ; 12 h, 70 °C

Referência

- Selective Synthesis of N-H and N-Aryl Benzotriazoles by the [3 + 2] Annulation of Sodium Azide with Arynes, Journal of Organic Chemistry, 2019, 84(19), 12692-12699

Synthetic Routes 27

Condições de reacção

Referência

- Synthesis of 5-chlorobenzotriazole, Huagong Shikan, 1998, 12(9), 15-16

Synthetic Routes 28

Condições de reacção

1.1 Reagents: Sodium nitrite Solvents: Acetic acid

Referência

- Heat-resistant energetic materials deriving from benzopyridotetraazapentalene: Halogen bonding effects on outcome of crystal structure, thermal stability and sensitivity, Propellants, 2021, 46(4), 593-599

Synthetic Routes 29

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -85 °C; < -75 °C; 2 h, -85 °C → -75 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referência

- Making endo-cyclizations favorable again: a conceptually new synthetic approach to benzotriazoles via azide group directed lithiation/cyclization of 2-azidoaryl bromides, Organic & Biomolecular Chemistry, 2019, 17(18), 4523-4534

Synthetic Routes 30

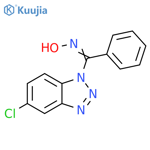

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 0.5 h, rt

1.2 Reagents: Diboronic acid ; 0.5 h, 50 °C

1.2 Reagents: Diboronic acid ; 0.5 h, 50 °C

Referência

- Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine, Advanced Synthesis & Catalysis, 2020, 362(1), 166-176

Synthetic Routes 31

Condições de reacção

1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 4 °C; 4 °C → 50 °C; 30 min, 50 °C; 50 °C → rt; 12 h, rt

Referência

- Metal-free aerobic oxidative direct C-H amination of electron-deficient alkenes via photoredox catalysis, Organic Chemistry Frontiers, 2018, 5(10), 1684-1688

Synthetic Routes 32

Condições de reacção

Referência

- The 5-chloro-1-alkoxy-1,2,3-benzotriazole system, Journal of Heterocyclic Chemistry, 1978, 15(6), 1043-5

5-chloro-1H-benzotriazole Raw materials

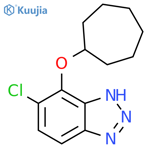

- 1-Azido-2-bromo-4-chlorobenzene

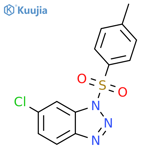

- 6-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-benzotriazole

- 6-Chloro-7-(cycloheptyloxy)-1H-benzotriazole

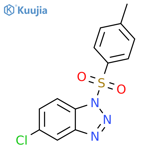

- 5-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-benzotriazole

- 4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate

- 1-Hydroxy-6-chlorobenzotriazole (Wetted with > 10% water)

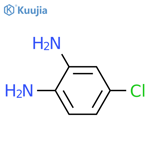

- 4-chlorobenzene-1,2-diamine

- 1H-Benzotriazole, 5-chloro-1-hydroxy-

- 2-(5-Chloro-1H-benzotriazol-1-yl)-6-phenyl-3-pyridinecarboxylic acid

- (5-Chloro-1H-benzotriazol-1-yl)phenylmethanone oxime

5-chloro-1H-benzotriazole Preparation Products

5-chloro-1H-benzotriazole Literatura Relacionada

-

Amac Fatih Tuyun RSC Adv. 2014 4 19640

-

Shanjun Song,Ting Ruan,Thanh Wang,Runzeng Liu,Guibin Jiang Environ. Sci.: Processes Impacts 2014 16 1076

-

Tao Wang,Qingxiao Xie,Weijie Guo,Shutao Wu,Huiqing Zhang,Jianhui Wang,Botao Wu Dalton Trans. 2019 48 6473

-

Cameron Jones,Lucia McDyre,Damien M. Murphy,Andreas Stasch Chem. Commun. 2010 46 1511

-

Kai Sun,Baixue Luan,Zhenhua Liu,Jiali Zhu,Jikang Du,Enqi Bai,Yu Fang,Bing Zhang Org. Biomol. Chem. 2019 17 4208

94-97-3 (5-chloro-1H-benzotriazole) Produtos relacionados

- 533-30-2(1,3-Benzothiazol-6-amine)

- 1123-98-4(2-Fluorobenzothiazole)

- 1477-42-5(4-methyl-1,3-benzothiazol-2-amine)

- 136-95-8(Benzo[d]thiazol-2-amine)

- 615-21-4(1,3-benzothiazol-2-ylhydrazine)

- 95-26-1(2,5-Dimethylbenzothiazole)

- 120-75-2(2-methyl-1,3-benzothiazole)

- 615-22-5(2-(Methylthio)benzothiazole)

- 95-16-9(Benzothiazole)

- 883-93-2(2-Phenylbenzothiazole)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:94-97-3)5-chloro-1H-benzotriazole

Pureza:99%

Quantidade:500g

Preço ($):155.0